2,4,6-Trifluorophenylhydrazine

Vue d'ensemble

Description

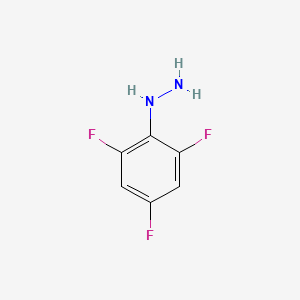

2,4,6-Trifluorophenylhydrazine is an organic compound with the molecular formula C6H5F3N2. It is a derivative of phenylhydrazine where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4,6-Trifluorophenylhydrazine can be synthesized through several methods. One common method involves the reaction of 2,4,6-trifluoronitrobenzene with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

C6H2F3NO2+N2H4→C6H2F3NHNH2+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Trifluorophenylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

Reduction: It can be reduced to form the corresponding aniline derivative.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Azobenzene derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted phenylhydrazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

Pharmaceutical Research: 2,4,6-Trifluorophenylhydrazine is used in medicinal chemistry for the synthesis of various biologically active molecules . For example, it can be used as a building block in the synthesis of compounds that target enzymes involved in diseases such as tuberculosis .

Agrochemical Development: This compound is also used in the development of new agrochemicals, likely as a precursor or intermediate in the synthesis of pesticides, herbicides, and fungicides .

Material Science: this compound is used in the synthesis of novel materials with specific properties . The trifluorophenyl group can impart unique electronic and steric effects, which can be leveraged to create materials with enhanced performance.

Case Studies

While specific case studies directly involving this compound are not detailed in the provided search results, the general application areas suggest its involvement in broader contexts that can be illustrated through related examples:

Case Study 1: Tuberculosis Drug Discovery

Mycobacterium tuberculosis infects a significant portion of the world's population, necessitating the development of new therapeutics . Researchers have targeted the fumarate hydratase enzyme in M. tuberculosis . Compounds synthesized using building blocks similar to this compound have shown activity against both the enzyme and the bacteria .

Case Study 2: Cancer Therapeutics

Membrane-bound carbonic anhydrase isoforms hCA IX and hCA XII are therapeutic targets for hypoxic tumors . Researchers have investigated new chemotypes based on a 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide scaffold, which showed enhanced inhibitory activity and selectivity against hCA IX/hCA XII isoforms . These compounds increased pro-apoptotic protein expression, indicating potential as candidate drugs targeting tumor-associated carbonic anhydrase isoforms .

Case Study 3: Human African Trypanosomiasis

Trypanosoma brucei rhodesiense causes human African trypanosomiasis (HAT), also known as sleeping sickness . Rhodesain, a cathepsin L-like cysteine protease of T. brucei rhodesiense, is a target for new drug development . Peptidyl vinyl ketones have been synthesized and found to be potent inactivators of rhodesain, with one lead compound showing an impressive binding affinity and strong inhibitory effectiveness .

Data Table

Due to the lack of specific data tables for this compound in the search results, a generalized table illustrating its potential role based on its applications is presented:

Concluding Remarks

Mécanisme D'action

The mechanism of action of 2,4,6-trifluorophenylhydrazine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. The fluorine atoms enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of metabolic processes, and modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylhydrazine: The parent compound without fluorine substitution.

2,4-Difluorophenylhydrazine: A derivative with two fluorine atoms.

2,6-Difluorophenylhydrazine: Another derivative with two fluorine atoms at different positions.

Uniqueness

2,4,6-Trifluorophenylhydrazine is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated and partially fluorinated counterparts. The trifluoromethyl group enhances its stability, reactivity, and binding affinity in various applications, making it a valuable compound in research and industry .

Activité Biologique

2,4,6-Trifluorophenylhydrazine (TFPH) is a chemical compound characterized by the presence of three fluorine atoms on the phenyl ring. Its molecular formula is , and it has garnered attention in various fields, particularly in organic synthesis and biological research. This article focuses on its biological activity, mechanisms of action, and potential applications.

Interaction with Biological Molecules

The trifluoromethyl group significantly enhances the reactivity of TFPH compared to non-fluorinated analogs. Its electrophilic nature allows it to participate in biochemical reactions that may lead to alterations in cellular functions. For instance, TFPH has been noted for its ability to act as a derivatizing agent in the Edman degradation technique, which is crucial for protein sequencing.

Antimicrobial Properties

Hydrazine derivatives, including TFPH, have shown antimicrobial activity against various bacterial and fungal strains. This property makes them candidates for further exploration in the development of new antimicrobial agents.

Case Studies and Experimental Data

Several studies have explored the biological implications of TFPH:

- Protein Interaction Studies : Research indicates that TFPH can form stable complexes with proteins, potentially altering their functional states. This property is particularly useful in proteomics research where understanding protein modifications is crucial.

- Enzyme Modulation : TFPH's ability to covalently bind to enzymes suggests it could be used to probe enzyme mechanisms or develop inhibitors that selectively target specific pathways.

Comparative Analysis

The following table summarizes some key characteristics and biological activities of TFPH compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₆H₆F₃N₂ | Three fluorine atoms enhancing reactivity | Potential enzyme modulator |

| 2,3-Difluorophenylhydrazine | C₆H₈F₂N₂ | Two fluorine atoms | Limited data on biological activity |

| 3-Trifluoromethylphenylhydrazine | C₇H₈F₃N₂ | Trifluoromethyl group | Similar reactivity but distinct properties |

| 2-Fluorophenylhydrazine | C₆H₈FN₂ | One fluorine atom | Less reactive than trifluoro derivatives |

Propriétés

IUPAC Name |

(2,4,6-trifluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKADWHKCXNUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599824 | |

| Record name | (2,4,6-Trifluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80025-72-5 | |

| Record name | (2,4,6-Trifluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.